molecular formula C18H20N2O2 B259496 N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide

Cat. No.: B259496
M. Wt: 296.4 g/mol
InChI Key: HEHHRUUSBBKRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide is an organic compound with the molecular formula C18H20N2O2. This compound is known for its unique structure, which includes a phenyl group and a formamido group attached to a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide typically involves the reaction of N,N-dimethyl-3-phenylpropanamide with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of halogenated or alkylated products .

Scientific Research Applications

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a phenyl group and a formamido group attached to a propanamide backbone. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide

InChI

InChI=1S/C18H20N2O2/c1-20(2)17(21)13-16(14-9-5-3-6-10-14)19-18(22)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,19,22)

InChI Key

HEHHRUUSBBKRJZ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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